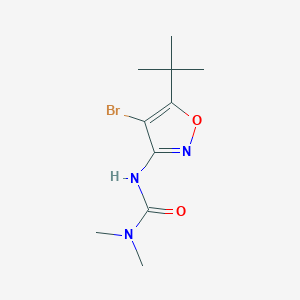
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a cyclohexyl group and two 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of cyclohexylphosphine with 3,3-dimethylbut-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or 3,3-dimethylbut-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new phosphane derivatives with different functional groups.
科学研究应用
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom and attached groups. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or material science.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Cyclohexylphosphine: Similar to Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane but lacks the 3,3-dimethylbut-1-yn-1-yl groups.
Dimethylphenylphosphine: Another phosphine derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in catalysis, material science, and potentially in biological systems.
属性
CAS 编号 |
57045-04-2 |
|---|---|
分子式 |
C18H29OP |
分子量 |
292.4 g/mol |
IUPAC 名称 |
bis(3,3-dimethylbut-1-ynyl)phosphorylcyclohexane |
InChI |
InChI=1S/C18H29OP/c1-17(2,3)12-14-20(19,15-13-18(4,5)6)16-10-8-7-9-11-16/h16H,7-11H2,1-6H3 |
InChI 键 |
DJYGQXAGRMNZSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CP(=O)(C#CC(C)(C)C)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
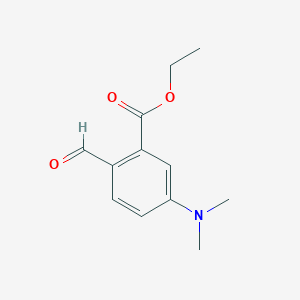
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
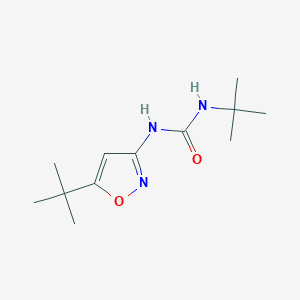
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
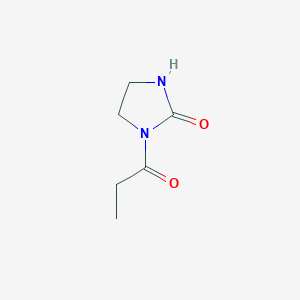
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
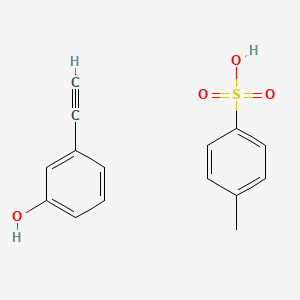
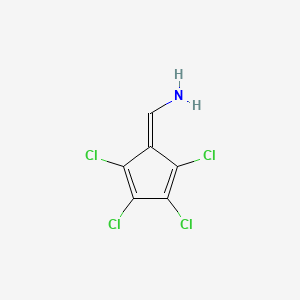
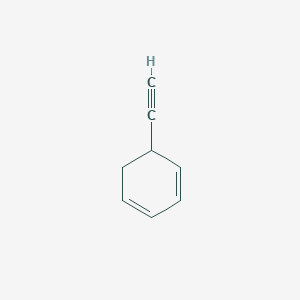
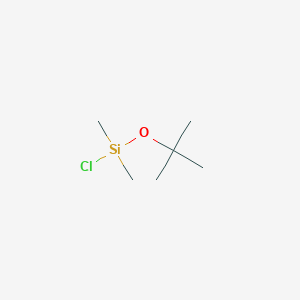
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
